Cas no 955365-80-7 (Adavosertib)

Adavosertib structure
Adavosertib structure
Nome do Produto:Adavosertib
N.o CAS:955365-80-7
MF:C27H32N8O2
MW:500.595384597778
MDL:MFCD17215200
CID:828420
PubChem ID:24856436

Adavosertib Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • MK-1775
    • 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
    • 2-ALLYL-1-(6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL)-6-(4-(4-METHYLPIPERAZIN-1-YL)PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-...
    • 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • AZD-1775
    • MK 1775
    • MK-1775 (MK 1775, MK1775)
    • MK-1775, AZD1775
    • AZD1775
    • 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
    • Adavosertib
    • MK1775
    • AZD 1775
    • K2T6HJX3I3
    • 1-[6-(2-
    • Adavosertib MK-1775
    • 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
    • 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • 2-Allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • WEE 1-1
    • NSC754352
    • 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
    • ADAVOSERTIB [INN]
    • 1,2-DIHYDRO-1-(6-(1-HYDROXY-1-METHYLETHYL)-2-PYRIDINYL)-6-((4-(4-METHYL-1-PIPERAZINYL)PHENYL)AMINO)-2-(2-PROPEN-1-YL)-3H-PYRAZOLO(3,4-D)PYRIMIDIN-3-ONE
    • HMS3654H20
    • 1-[6-(2-Hydroxypropan-2-Yl)pyridin-2-Yl]-6-{[4-(4-Methylpiperazin-1-Yl)phenyl]amino}-2-(Prop-2-En-1-Yl)-1,2-Dihydro-3h-Pyrazolo[3,4-D]pyrimidin-3-One
    • AKOS024259153
    • BCP9000937
    • NS00072864
    • C27H32N8O2
    • NSC-754352
    • 2-allyl-1-(6-(2-hydroxy-2-propanyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-1,2-dihydro-3H-pyrazolo(3,4-d)pyrimidin-3-one
    • 1-(6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL)-6-(4-(4-METHYLPIPERAZIN-1-YL)ANILINO)-2-(PROP-2-EN-1-YL)-1,2-DIHYDRO-3H-PYRAZOLO(3,4-D)PYRIMIDIN-3-ONE
    • HMS3744I13
    • HY-10993
    • GTPL7702
    • BRD-K54256913-001-08-7
    • NSC800793
    • MK-1775(AZD-1775,Adavosertib)
    • SY258875
    • BRD-K54256913-001-01-2
    • 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)pyrazolo[3,4-d]pyrimidin-3-one
    • 1075739-30-8
    • 8X7
    • UNII-K2T6HJX3I3
    • s1525
    • Adavosertib; MK-1775; MK 1775
    • 2-Allyl-1-[6-(1-hydroxy-1-methyl-ethyl)-pyridin-2-yl]-6-[4-(4-methyl-piperazin-1-yl)-phenylamino]-1,2-dihydro-pyrazolo[3,4-d]pyrimidin-3-one
    • ADAVOSERTIB [WHO-DD]
    • SB16663
    • BDBM50240826
    • BCP01928
    • Adavosertib (USAN)
    • Q27074716
    • SCHEMBL1504444
    • 2-Allyl-1-[6-(2-hydroxy-2-propyl)-2-pyridyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • D11361
    • DTXCID60164359
    • NCGC00263183-01
    • Z2037279728
    • AS-17001
    • MK-1775 (AZD-1775)
    • 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)anilino)-2-prop-2-enylpyrazolo(3,4-d)pyrimidin-3-one
    • 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • ADAVOSERTIB [USAN]
    • Kinome_2656
    • MK-1775 (WEE-1)
    • Adavosertib; MK-1775
    • 955365-80-7 (anhydrous) 1277170-60-1 (hydrate)
    • CS-0105
    • 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo(3,4-d)pyrimidin-3(2H)-one
    • MLS006011025
    • CHEMBL1976040
    • NCGC00263183-09
    • 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-
    • SW218122-2
    • NCGC00263183-10
    • CCG-264905
    • AC-28416
    • NSC-800793
    • Adavosertib (MK-1775)
    • SMR004702820
    • CHEBI:91414
    • MFCD17215200
    • HMS3295K03
    • EX-A331
    • 3H-Pyrazolo(3,4-d)pyrimidin-3-one, 1,2-dihydro-1-(6-(1-hydroxy-1-methylethyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-2-(2-propen-1-yl)-
    • DTXSID30241868
    • adavosertibum
    • BM161385
    • 955365-80-7
    • 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo(3,4-d)pyrimidin-3-one
    • DB11740
    • MDL: MFCD17215200
    • Inchi: 1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)
    • Chave InChI: BKWJAKQVGHWELA-UHFFFAOYSA-N
    • SMILES: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(NC1C=CC(N3CCN(C)CC3)=CC=1)N=2

Propriedades Computadas

  • Massa Exacta: 500.264822g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.1
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Ligações Rotativas: 7
  • Massa monoisotópica: 500.264822g/mol
  • Massa monoisotópica: 500.264822g/mol
  • Superfície polar topológica: 101Ų
  • Contagem de Átomos Pesados: 37
  • Complexidade: 795
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.292
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 723.8±70.0 °C at 760 mmHg
  • Ponto de Flash: 391.5±35.7 °C
  • PSA: 104.34000
  • LogP: 2.96190

Adavosertib Informações de segurança

Adavosertib Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D372382-500mg
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955365-80-7 98%
500mg
$725 2024-05-24
TRC
M424975-10 mg
MK 1775
955365-80-7
10mg
80.00 2021-07-27
eNovation Chemicals LLC
D572857-100MG
MK-1775
955365-80-7 95%
100mg
$115 2024-07-21
Ambeed
A399066-250mg
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955365-80-7 98%
250mg
$110.0 2025-02-19
MedChemExpress
HY-10993-10mM*1 mL in DMSO
Adavosertib
955365-80-7 99.97%
10mM*1 mL in DMSO
¥771 2024-04-15
abcr
AB450653-1g
Adavosertib; .
955365-80-7
1g
€807.00 2025-02-22
LKT Labs
M4102-1 mg
MK-1775
955365-80-7 ≥98%
1mg
$68.10 2023-07-10
Ambeed
A399066-1g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955365-80-7 98%
1g
$297.0 2025-02-19
MedChemExpress
HY-10993-10mM*1mLinDMSO
Adavosertib
955365-80-7 99.97%
10mM*1mLinDMSO
¥771 2022-02-25
eNovation Chemicals LLC
D372382-100mg
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955365-80-7 98%
100mg
$425 2024-05-24

Adavosertib Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ;  1 h, rt
1.2 Reagents: Diisopropylethylamine ;  18 h, rt
Referência
A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells
Matheson, Christopher J.; Venkataraman, Sujatha; Amani, Vladimir; Harris, Peter S.; Backos, Donald S.; et al, ACS Chemical Biology, 2016, 11(4), 921-930

Método de produção 2

Condições de reacção
Referência
Dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 60 °C; 1 h, 60 °C
Referência
Preparation method of Wee1 protein kinase inhibitor adavosertib and its application in treatment of solid tumor
, China, , ,

Método de produção 4

Condições de reacção
Referência
Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions
Ashworth, Ian W. ; Frodsham, Lianne; Moore, Peter ; Ronson, Thomas O., Journal of Organic Chemistry, 2022, 87(4), 2111-2119

Método de produção 5

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ;  1 h, rt
1.2 Reagents: Diisopropylethylamine ;  18 h, rt
Referência
Chemical synthesis of Wee1 protein kinase inhibitor adavosertib
, China, , ,

Método de produção 6

Condições de reacção
Referência
Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors.
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ;  30 min, rt
1.2 Reagents: Diisopropylethylamine ;  overnight, rt
Referência
Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity
Wright, Gabriela; Golubeva, Volha; Remsing Rix, Lily L.; Berndt, Norbert; Luo, Yunting; et al, ACS Chemical Biology, 2017, 12(7), 1883-1892

Método de produção 8

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ;  1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ;  18 h, rt
Referência
Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy
Matheson, Christopher J.; Casalvieri, Kimberly A.; Backos, Donald S. ; Reigan, Philip, ChemMedChem, 2018, 13(16), 1681-1694

Método de produção 9

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ;  20 min, rt
1.2 Reagents: Diisopropylethylamine ;  overnight, rt
Referência
Compositions and methods for treating cancer
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
Referência
Crystalline forms of dihydropyrazolopyrimidinone
, United States, , ,

Método de produção 11

Condições de reacção
Referência
Compositions and methods for treating cancer
, United States, , ,

Método de produção 12

Condições de reacção
Referência
Wee 1 kinase inhibitors and methods of making and using the same
, World Intellectual Property Organization, , ,

Adavosertib Raw materials

Adavosertib Preparation Products

Adavosertib Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955365-80-7)Adavosertib
A25238
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):267.0/936.0
atkchemica
(CAS:955365-80-7)Adavosertib
CL3399
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito